![molecular formula C27H24BrO2P B3240007 {[4-(Carboxymethyl)phenyl]methyl}triphenylphosphanium bromide CAS No. 142620-97-1](/img/structure/B3240007.png)
{[4-(Carboxymethyl)phenyl]methyl}triphenylphosphanium bromide
Übersicht
Beschreibung
{[4-(Carboxymethyl)phenyl]methyl}triphenylphosphanium bromide is an organic compound with the chemical formula C27H24BrO2P . It has a molecular weight of 491.36 . The compound appears as a powder .
Molecular Structure Analysis
The molecular structure of {[4-(Carboxymethyl)phenyl]methyl}triphenylphosphanium bromide consists of a carboxymethyl group attached to a phenyl group, which is further attached to a triphenylphosphonium group . The compound’s IUPAC name is [4-(carboxymethyl)phenyl]methyl-triphenylphosphanium; bromide .Physical And Chemical Properties Analysis
{[4-(Carboxymethyl)phenyl]methyl}triphenylphosphanium bromide is a powder . The compound’s storage temperature is room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Organic Chemistry
- Research on the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, highlights the use of brominated compounds in synthesizing medically relevant materials. This work demonstrates an approach to overcome the challenges associated with the use of palladium and phenylboronic acid, suggesting the importance of developing cost-effective and environmentally friendly synthetic routes for brominated intermediates (Qiu et al., 2009).
Environmental Impact and Toxicology
- The environmental concentrations and toxicology of 2,4,6-Tribromophenol, a widely produced brominated phenol, have been reviewed, summarizing its occurrence in various environmental matrices and its toxicological profile. This underscores the dual significance of understanding both the utility and the environmental health implications of brominated compounds (Koch & Sures, 2018).
Pesticide and Fumigation Applications
- Investigations into alternative fumigants through drip irrigation systems and the phase-out of methyl bromide highlight the ongoing search for environmentally friendly and effective pest control solutions. This research area reflects the broader application of brominated compounds in agriculture and pest management, emphasizing safety and efficacy (Ajwa et al., 2002).
Biomedical and Pharmaceutical Applications
- Carboxymethyl chitosan, a derivative of chitosan modified with carboxymethyl groups, showcases the potential of chemically modified natural products for biomedical applications, including wound healing, drug delivery, and tissue engineering. This area of research illuminates the versatile roles that chemically modified compounds, potentially including "{[4-(Carboxymethyl)phenyl]methyl}triphenylphosphanium bromide," can play in healthcare (Upadhyaya et al., 2013).
Fluorescent Chemosensors
- The development of fluorescent chemosensors based on 4-methyl-2,6-diformylphenol for detecting various analytes, including metal ions and neutral molecules, indicates the research interest in utilizing brominated and related compounds for sensing and detection technologies. Such applications highlight the intersection of chemistry and technology, providing critical tools for environmental monitoring, medical diagnostics, and more (Roy, 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-(carboxymethyl)phenyl]methyl-triphenylphosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23O2P.BrH/c28-27(29)20-22-16-18-23(19-17-22)21-30(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;/h1-19H,20-21H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFCLDHQJUNWQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)CC(=O)O)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24BrO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[4-(Carboxymethyl)phenyl]methyl}triphenylphosphanium bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




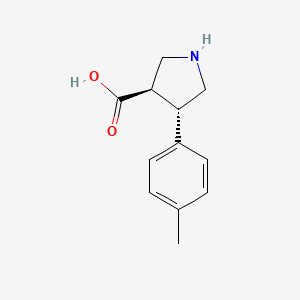
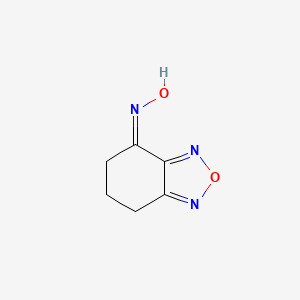
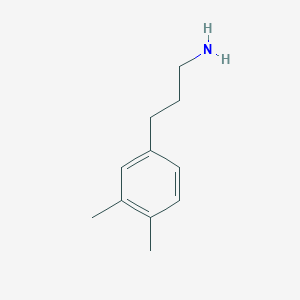
![8-(2-Pyridyl)-8-aza-5-azoniaspiro[4,5]decane bromide](/img/structure/B3239950.png)


![6-Bromo-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B3239966.png)
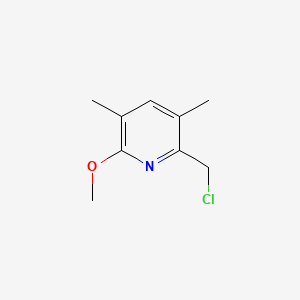
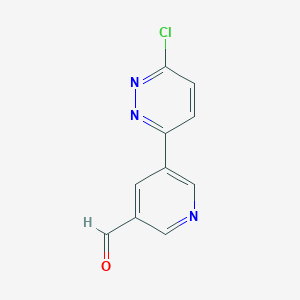
![3,6-Dibromobenzo[B]thiophene](/img/structure/B3240001.png)


